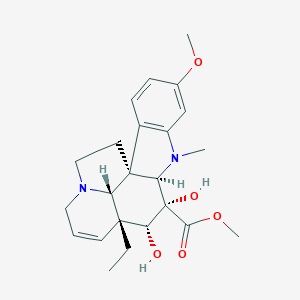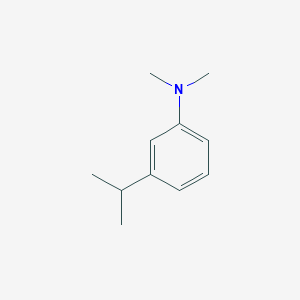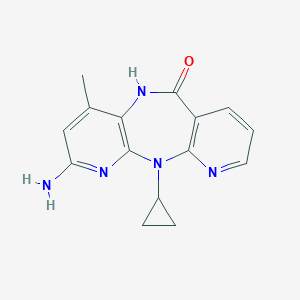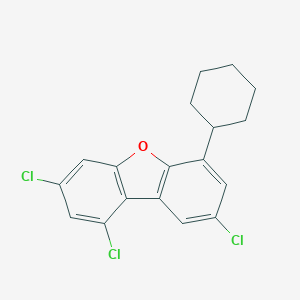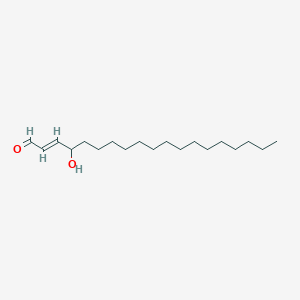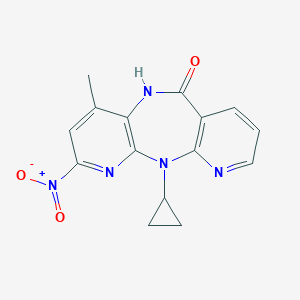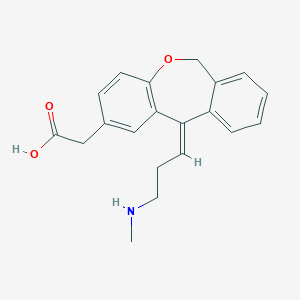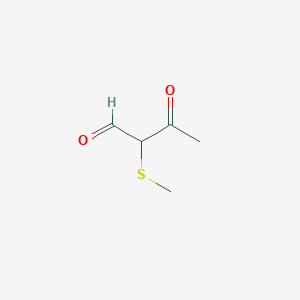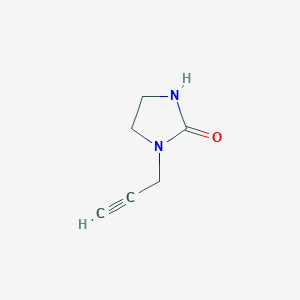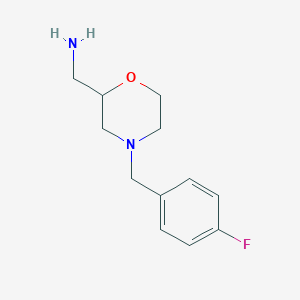![molecular formula C14H23NO4 B137644 3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide CAS No. 127279-03-2](/img/structure/B137644.png)
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide
Vue d'ensemble
Description
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, also known as OTFD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product FR901464, which was isolated from the fermentation broth of a Streptomyces sp. in 1998. OTFD is a potent inhibitor of the spliceosome, a complex molecular machine that is essential for the processing of pre-mRNA into mature mRNA.
Mécanisme D'action
The mechanism of action of 3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide involves its binding to the SF3B1 subunit of the spliceosome. SF3B1 is a component of the U2 snRNP, which recognizes the branch point sequence in pre-mRNA and facilitates the formation of the spliceosome. This compound binds to a specific pocket in SF3B1, which disrupts the interaction between SF3B1 and the pre-mRNA. This inhibition leads to the accumulation of unspliced pre-mRNA and the activation of alternative splicing pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in vitro and in vivo. It has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been shown to induce cell cycle arrest and apoptosis. This compound has also been shown to have antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have anti-inflammatory activity in a model of lipopolysaccharide-induced inflammation in mice.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide is a valuable tool for studying the spliceosome and its role in gene expression. Its specificity for SF3B1 makes it a useful probe for investigating the function of this subunit. However, this compound has some limitations for lab experiments. Its potency as a spliceosome inhibitor means that it can be toxic to cells at high concentrations, which can complicate experiments. In addition, its low solubility in water can make it difficult to work with in some assays.
Orientations Futures
There are several future directions for research on 3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide. One area of interest is the development of more potent and specific spliceosome inhibitors. Another area of interest is the investigation of the role of alternative splicing in disease. This compound has been shown to activate alternative splicing pathways, which could be exploited for therapeutic purposes. Finally, the use of this compound as a chemical probe for investigating the spliceosome in vivo is an area of active research. The development of new methods for delivering this compound to cells and tissues could enable the study of spliceosome function in living organisms.
Applications De Recherche Scientifique
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide has been used extensively in scientific research as a tool to study the spliceosome and its role in gene expression. The spliceosome is a large complex composed of five small nuclear ribonucleoproteins (snRNPs) and numerous other proteins. It catalyzes the removal of introns from pre-mRNA and the joining of exons to form mature mRNA. Dysregulation of the spliceosome has been implicated in numerous diseases, including cancer and genetic disorders. This compound has been shown to inhibit the spliceosome by binding to the SF3B1 subunit, which is essential for spliceosome assembly. This inhibition leads to the accumulation of unspliced pre-mRNA and the activation of alternative splicing pathways.
Propriétés
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIKEQVUKTKRR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283875 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147795-40-2 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




